molecular formula C21H27ClN6O2 B2605116 8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898463-97-3

8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2605116
CAS RN: 898463-97-3
M. Wt: 430.94
InChI Key: DMCMKHBUXFSNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BC-11, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

A study explored the chemical diversification of purine-2,6-dione derivatives, resulting in the identification of compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds demonstrated potential antidepressant and anxiolytic properties in vivo. Notably, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand produced an antidepressant-like effect and exerted anxiolytic-like activity, underscoring the therapeutic potential of these derivatives in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research focus is on the analgesic and anti-inflammatory effects of purine-2,6-dione derivatives. A study synthesized new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds showed significant analgesic activity, with some derivatives being more active than reference drugs. This suggests a promising avenue for developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Serotonin Receptor Ligands

Further investigations into arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3‐f]purinedione have revealed their potential as antidepressants and/or antipsychotics. These compounds exhibit affinity for serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2) receptors. Some derivatives showed potent 5-HT1A/5-HT7/D2 ligand activity with moderate affinity for 5-HT2A sites, highlighting their potential in addressing depression and psychosis (Chłoń-Rzepa et al., 2015).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies have been conducted to understand the binding mechanisms of purine derivatives to their target receptors. One study focused on the structural optimization and structure-activity relationships of purine-2,8-diamine derivatives, aiming at reversible kinase inhibitors targeting EGFR mutations. This research underscores the importance of structural analysis in developing compounds with significant antitumor potency (Yang et al., 2012).

properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCMKHBUXFSNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-butylpiperazin-1-yl)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.